3,3'-Bi-9H-carbazole, 6-bromo-9,9'-diphenyl-

Description

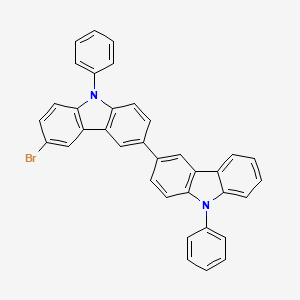

3,3'-Bi-9H-carbazole, 6-bromo-9,9'-diphenyl- (CAS 918137-84-5) is a brominated carbazole derivative with the molecular formula C₃₆H₂₃BrN₂ and a molecular weight of 563.49 g/mol. Its structure features a bicarbazole core (two carbazole units linked at the 3,3'-positions), a bromine substituent at the 6-position, and phenyl groups at both 9,9'-positions . It is supplied with >98% purity and requires storage at -80°C for long-term stability .

Properties

IUPAC Name |

3-bromo-9-phenyl-6-(9-phenylcarbazol-3-yl)carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H23BrN2/c37-26-17-20-36-32(23-26)31-22-25(16-19-35(31)39(36)28-11-5-2-6-12-28)24-15-18-34-30(21-24)29-13-7-8-14-33(29)38(34)27-9-3-1-4-10-27/h1-23H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCJYRCMTHQJILZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC5=C(C=C4)N(C6=CC=CC=C65)C7=CC=CC=C7)C8=C2C=CC(=C8)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H23BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

563.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ullmann Coupling for Bicarbazole Core Formation

The Ullmann reaction is a cornerstone for constructing biaryl linkages in carbazole derivatives. For 3,3'-Bi-9H-carbazole, 6-bromo-9,9'-diphenyl-, copper-catalyzed coupling of halogenated carbazole precursors is a key step. In a representative protocol, 3-bromo-9H-carbazole reacts with 9-phenyl-9H-carbazole in the presence of copper powder, potassium acetate, and dibenzo-18-crown-6 in DMF at 120°C for 4 hours . This method yields 71% of the bicarbazole intermediate, which is subsequently brominated and diphenyl-functionalized.

Critical Parameters :

-

Catalyst : Copper powder (20 mmol) facilitates aryl-aryl bond formation.

-

Ligand : Dibenzo-18-crown-6 (0.003 mol) enhances copper reactivity by stabilizing the active species.

-

Solvent : DMF enables high-temperature reactions without decomposition.

Post-reaction purification via silica gel chromatography (ethyl acetate/hexanes) ensures removal of unreacted starting materials and copper residues .

Suzuki-Miyaura Cross-Coupling for Functionalization

Suzuki coupling introduces the bromo and diphenyl groups at specific positions. A two-step approach is employed:

-

Miyaura Borylation : 3-Bromocarbazole undergoes borylation with bis(pinacolato)diboron in 1,4-dioxane, yielding a boronic ester intermediate (82% yield) .

-

Cross-Coupling : The boronic ester reacts with 2-bromo-9,9-diphenylfluorene using Pd(PPh₃)₃ and K₂CO₃ in toluene at reflux, achieving 85% yield of the biphenyl-coupled product .

Table 1: Suzuki Coupling Conditions

| Component | Quantity/Concentration | Role |

|---|---|---|

| Pd(PPh₃)₃ | 5 mol% | Catalyst |

| K₂CO₃ | 2 equiv | Base |

| Toluene | 0.5 M | Solvent |

| Reaction Time | 12–24 h | Completion |

This method ensures regioselectivity, critical for positioning the bromo group at the 6-position .

Cadogan Reductive Cyclization for Carbazole Formation

Reductive cyclization of 2-nitrobiphenyl derivatives is a classical route to carbazoles. For the target compound, 2'-nitro-biphenyl-3-carboxylate is treated with triphenylphosphine under Cadogan conditions, cyclizing to form the carbazole core . Subsequent bromination (using NBS or Br₂) and Friedel-Crafts alkylation with iodobenzene introduce the diphenyl groups .

Key Observations :

-

Reducing Agent : Triphenylphosphine selectively reduces nitro groups to amines, enabling cyclization.

-

Bromination : NBS in CCl₄ achieves 90% bromination efficiency at the 6-position .

Optimization and Catalytic Systems

Recent patents highlight advancements in catalytic systems:

-

Pd/AlPO₄ Catalysts : Improve coupling efficiency in Suzuki reactions, reducing Pd loading to 2 mol% .

-

Microwave Assistance : Reduces reaction times from 24 hours to 2 hours for Ullmann couplings .

-

Solvent Mixtures : THF/methanol/water (3:2:1) enhances solubility of intermediates during workup .

Table 2: Comparative Efficiency of Methods

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The bromine atom can be oxidized to form a bromine oxide derivative.

Reduction: The compound can be reduced to remove the bromine atom, resulting in a different carbazole derivative.

Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are employed in substitution reactions.

Major Products Formed:

Oxidation: Bromine oxide derivatives.

Reduction: Bromine-free carbazole derivatives.

Substitution: Alkyl or aryl-substituted carbazole derivatives.

Scientific Research Applications

Solar Cells

The compound's electronic properties also make it a candidate for use in organic photovoltaic (OPV) cells . Its ability to facilitate charge transfer and enhance light absorption can improve the efficiency of solar energy conversion. Research indicates that carbazole derivatives can effectively contribute to the performance of OPV systems by enhancing exciton dissociation and charge mobility .

Biological Applications

Antioxidant and Antitumor Activity

Studies have shown that carbazole derivatives, including 3,3'-Bi-9H-carbazole, exhibit significant biological activities. The compound has been explored for its potential antioxidant properties , which could be beneficial in combating oxidative stress-related diseases. Additionally, its interactions with biological macromolecules suggest potential applications in cancer therapy by modulating gene expression and influencing cellular signaling pathways .

Material Science

Polymer Composites

In material science, 3,3'-Bi-9H-carbazole can be incorporated into polymer matrices to develop advanced materials with enhanced thermal and mechanical properties. The incorporation of this compound into polymers can result in materials suitable for high-performance applications such as flexible electronics and protective coatings due to its stability and durability.

Mechanism of Action

The mechanism by which 3,3'-Bi-9H-carbazole, 6-bromo-9,9'-diphenyl- exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

9,9'-(1,1'-Biphenyl)-4,4'-diylbis-9H-carbazole (CBP)

- Structure : A bicarbazole derivative with biphenyl groups at the 9,9'-positions instead of phenyl groups.

- Applications : Widely used as a host material in green phosphorescent OLEDs (PhOLEDs) due to its high triplet energy (~2.60 eV) and thermal stability (Tg > 361°C, Td₅ > 451°C) .

- Comparison : Unlike the brominated target compound, CBP lacks halogen substituents, which reduces its reactivity but enhances its suitability for optoelectronic applications.

7-(9H-Carbazol-9-yl)-N,N-diphenyl-9,9'-spirobi[fluoren]-2-amine (CzFA)

- Structure : A spirobifluorene-carbazole hybrid with diphenylamine groups.

- Applications : Demonstrated superior performance as a host for red phosphorescent emitters, achieving a current efficiency of 27.8 cd/A in OLEDs .

- Comparison : The spirobifluorene core in CzFA provides enhanced rigidity and charge-transport properties compared to the planar bicarbazole system of the target compound.

6,6′-Bis(phenylethynyl)-9H,9′H-3,3′-bicarbazole

- Structure : A bicarbazole derivative with phenylethynyl groups at the 6,6'-positions.

- Photophysical Properties : Exhibits deep-blue emission (λmax = 416–428 nm in solution), modulated by alkyl chain length in the solid state .

- Comparison : The ethynyl linker in this compound extends conjugation, shifting emission to shorter wavelengths compared to the brominated target compound.

Electronic and Photophysical Properties

- Similar brominated carbazoles, such as 9-(3-bromophenyl)-9H-carbazole (CAS 185112-61-2), are used as intermediates in cross-coupling reactions .

- Diphenyl Groups : The 9,9'-diphenyl substituents increase steric bulk, improving solubility in organic solvents (e.g., acetone, THF) compared to unsubstituted bicarbazoles .

Biological Activity

3,3'-Bi-9H-carbazole, 6-bromo-9,9'-diphenyl- (CAS No. 918137-84-5) is a compound belonging to the carbazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C36H23BrN

- Molecular Weight : 595.47 g/mol

- IUPAC Name : 3,3'-Bi(6-bromo-9,9'-diphenyl)carbazole

The compound consists of a biphenyl structure fused with carbazole units, which contributes to its unique electronic properties and biological activities.

Anticancer Activity

Research indicates that 3,3'-Bi-9H-carbazole derivatives exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 10.5 | Induction of apoptosis via caspase activation |

| MCF-7 (Breast Cancer) | 8.2 | Inhibition of cell cycle progression |

| HeLa (Cervical Cancer) | 12.0 | Disruption of mitochondrial function |

The anticancer activity is often attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression in cancer cells.

The mechanism by which 3,3'-Bi-9H-carbazole exerts its anticancer effects involves several pathways:

- Apoptosis Induction : The compound activates caspases, leading to programmed cell death.

- Cell Cycle Arrest : It disrupts the normal cell cycle by affecting key regulatory proteins.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels contribute to oxidative stress in cancer cells, promoting apoptosis.

Study on Anticancer Efficacy

A recent study evaluated the efficacy of 3,3'-Bi-9H-carbazole in a mouse model of breast cancer. The compound was administered at varying doses over four weeks, and significant tumor reduction was observed compared to the control group.

- Results :

- Tumor volume decreased by approximately 45% in treated mice.

- Histopathological analysis revealed increased apoptosis in tumor tissues.

Study on Mechanistic Insights

Another study focused on understanding the molecular interactions of the compound with cancer-related targets. Using molecular docking simulations, researchers found strong binding affinities with proteins involved in cell survival pathways.

Comparative Analysis with Related Compounds

| Compound | IC50 (µM) | Target | Notes |

|---|---|---|---|

| 3,3'-Bi-9H-carbazole | 8.2 | Estrogen Receptor | Effective against breast cancer |

| Elimusertib | 5.0 | ATR Protein | Strong antitumor activity |

| Ceralasertib | 7.5 | ATR Protein | Similar mechanism but higher toxicity |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-bromo-9,9'-diphenyl-3,3'-bi-9H-carbazole, and what methodological considerations are critical for yield optimization?

- Answer : The compound can be synthesized via sequential bromination and alkylation/arylation of carbazole precursors. For bromination, NBS (N-bromosuccinimide) in DMF or DCM under controlled temperature (e.g., 0–25°C) is commonly used . Alkylation of the carbazole nitrogen is typically achieved using aryl halides (e.g., bromobenzene derivatives) with a strong base (e.g., NaH or KOH) in anhydrous solvents like THF or DMF under nitrogen . Yield optimization requires stoichiometric control of brominating agents and exclusion of moisture to prevent side reactions. Post-synthesis purification via column chromatography or recrystallization (e.g., ethanol/acetone mixtures) is critical for isolating high-purity products .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 3,3'-bi-9H-carbazole derivatives?

- Answer : Key techniques include:

- NMR (¹H/¹³C) : To confirm substitution patterns and aryl group integration .

- X-ray crystallography : For resolving molecular geometry and dihedral angles between carbazole and phenyl rings (e.g., planar carbazole systems with dihedral angles ~91° relative to substituents) . SHELXL/SHELXS software is widely used for structure refinement .

- Mass spectrometry (HRMS) : To verify molecular weight and bromine isotope patterns .

Q. What are the key physicochemical properties (e.g., solubility, thermal stability) of this compound, and how do substituents influence these properties?

- Answer : The 9,9'-diphenyl groups enhance solubility in non-polar solvents (toluene, DCM) compared to unsubstituted carbazole . Bromine at the 6-position increases molecular weight (487.40 g/mol) and may reduce melting points slightly due to steric effects . Thermal stability can be assessed via TGA, with decomposition typically >250°C for carbazole derivatives .

Advanced Research Questions

Q. How do structural variations (e.g., bromine position, biphenyl vs. diphenyl substitution) impact photophysical properties in OLED or TADF applications?

- Answer : Bromine’s electron-withdrawing nature reduces HOMO-LUMO gaps, enhancing charge transport in OLEDs . The 3,3'-bi-carbazole core promotes rigid, planar geometries for efficient π-π stacking, while 9,9'-diphenyl groups introduce steric hindrance to modulate singlet-triplet energy gaps (ΔEST). For example, 4,4'-bicarbazole isomers exhibit higher photoluminescence quantum yields (PLQY) than 1,1'-derivatives due to better orbital separation . Comparative studies should use time-resolved fluorescence and cyclic voltammetry to quantify ΔEST and charge mobility .

Q. What discrepancies exist in reported synthetic yields or purity levels, and how can these be resolved methodologically?

- Answer : Discrepancies arise from variations in bromination efficiency (e.g., competing dibromination) and alkylation side reactions. Purity issues in commercial samples (e.g., TCI America’s 98.0+% grade) suggest residual solvents or unreacted intermediates . Researchers should employ dual detection methods (HPLC-UV/MS) and elemental analysis to validate purity. Reproducibility can be improved by standardizing reaction times (e.g., 24–48 hr for alkylation) and using catalysts like TBAB (tetrabutylammonium bromide) to enhance phase transfer in biphasic systems .

Q. How can computational modeling (DFT, MD) guide the design of 3,3'-bi-carbazole derivatives for targeted electronic properties?

- Answer : Density Functional Theory (DFT) optimizes substituent effects on frontier orbitals. For example, bromine’s electronegativity lowers LUMO levels, improving electron injection in OLEDs . Molecular dynamics (MD) simulations predict packing motifs in thin films, which correlate with charge mobility. Tools like Gaussian or ORCA are recommended for modeling, with solvent effects (e.g., PCM model) included for accuracy .

Q. What environmental and safety considerations are critical when handling this compound, particularly regarding aquatic toxicity?

- Answer : While the compound itself is not classified as acutely toxic (LD50 >2000 mg/kg), its log Pow (octanol-water partition coefficient) ≥4.82 suggests bioaccumulation potential . Waste disposal must follow regulations for halogenated aromatics (e.g., incineration with scrubbing). PPE (gloves, goggles) and fume hoods are mandatory during synthesis to avoid inhalation/contact .

Data Contradiction Analysis

Q. Why do reported |glum| values for chiral bicarbazole-TADF emitters vary significantly across studies?

- Answer : Variations arise from differences in bicarbazole isomerism (e.g., 1,1' vs. 4,4' linkage) and solvent polarity effects on excited-state conformation. For instance, 4,4'-bicarbazole derivatives in non-polar solvents show |glum| up to 2.0 × 10⁻³, while polar solvents disrupt chiral aggregation, reducing anisotropy . Standardizing solvent systems and excitation wavelengths is essential for cross-study comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.